![molecular formula C7H10O3 B13480410 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid CAS No. 2385980-04-9](/img/structure/B13480410.png)
2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxabicyclo[311]heptane-5-carboxylic acid is a bicyclic compound characterized by a unique structure that includes an oxygen atom within the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition reaction, which can be catalyzed by organocatalysts under mild conditions . This method allows for the enantioselective synthesis of the compound from simple starting materials.
Industrial Production Methods: While specific industrial production methods for 2-Oxabicyclo[31The use of palladium-catalyzed reactions is also a potential route for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid: Similar structure with a methyl group substitution.
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds are bioisosteres of ortho-substituted benzene and share some structural similarities.
Uniqueness: 2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid is unique due to its specific bicyclic structure with an embedded oxygen atom, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable for various specialized applications in research and industry.
Propiedades
Número CAS |
2385980-04-9 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
2-oxabicyclo[3.1.1]heptane-5-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-6(9)7-1-2-10-5(3-7)4-7/h5H,1-4H2,(H,8,9) |
Clave InChI |
VKQBSJDLPLXKBB-UHFFFAOYSA-N |
SMILES canónico |
C1COC2CC1(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


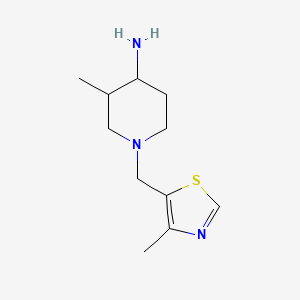
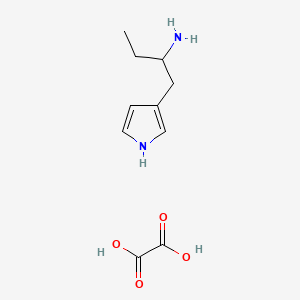
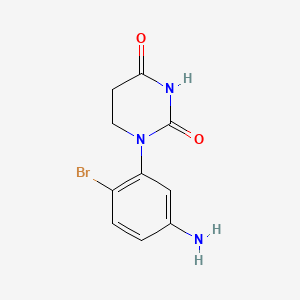
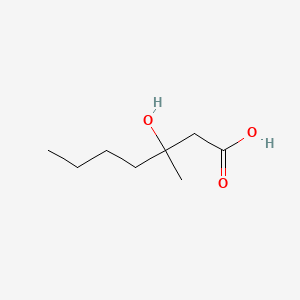
![(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13480350.png)
![1-Azabicyclo[3.2.2]nonan-6-one hydrochloride](/img/structure/B13480364.png)
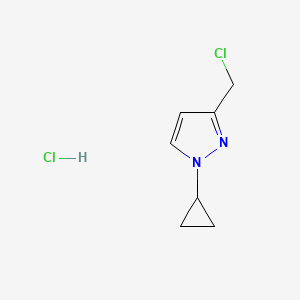
![methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13480373.png)
![tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate](/img/structure/B13480374.png)
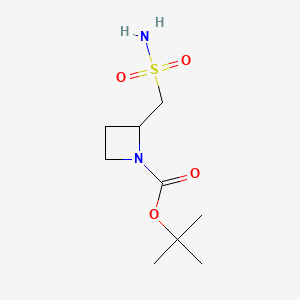
![Imino(methyl)[(1r,3r)-3-(hydroxymethyl)cyclobutyl]-lambda6-sulfanone hydrochloride](/img/structure/B13480394.png)
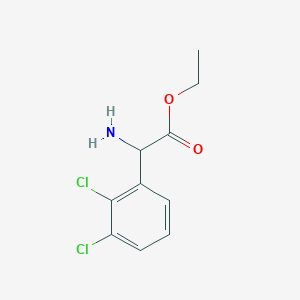
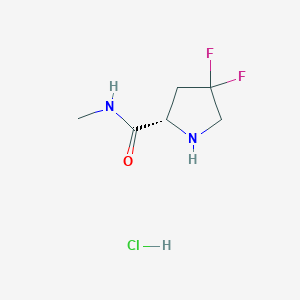
![tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13480401.png)
